molecular formula C11H14N2O4 B11873363 Ethyl 3-amino-3-(4-nitrophenyl)propanoate CAS No. 224946-68-3

Ethyl 3-amino-3-(4-nitrophenyl)propanoate

Cat. No.: B11873363
CAS No.: 224946-68-3
M. Wt: 238.24 g/mol
InChI Key: PKEUKYSOLMJRJY-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride (CAS 119974-47-9) is a high-purity chemical building block offered for research and development purposes. This compound, with the molecular formula C11H15ClN2O4 and a molecular weight of 274.70, is supplied as an off-white to white powder . It serves as a versatile synthon in organic and medicinal chemistry, particularly valuable for the synthesis of more complex molecules. The structure features both an ester and a primary amine functional group, attached to a propanate chain, making it a useful intermediate for condensation reactions and heterocyclic synthesis. The nitro group on the phenyl ring is a key handle for further functionalization, allowing for reduction to aniline derivatives for the development of dyes, pharmaceuticals, and agrochemicals. As a key intermediate, this compound is strictly for professional lab use. It must be stored sealed in a dry environment at room temperature to maintain stability . For Research Use Only. Not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-amino-3-(4-nitrophenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-2-17-11(14)7-10(12)8-3-5-9(6-4-8)13(15)16/h3-6,10H,2,7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKEUKYSOLMJRJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30592786
Record name Ethyl 3-amino-3-(4-nitrophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

224946-68-3
Record name Ethyl 3-amino-3-(4-nitrophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 3 Amino 3 4 Nitrophenyl Propanoate and Analogues

Foundational Approaches to β-Amino Propanoate Derivatives

The synthesis of β-amino propanoate derivatives, including Ethyl 3-amino-3-(4-nitrophenyl)propanoate, is built upon several foundational chemical strategies. These approaches are designed to construct the core β-amino acid structure efficiently.

Condensation Reactions for the Synthesis of β-Substituted Propanoates

Condensation reactions are a cornerstone in the synthesis of β-substituted propanoates. These reactions involve the joining of two molecules, often with the elimination of a small molecule like water, to form a new carbon-carbon bond. This is fundamental to building the carbon skeleton of the target molecule.

Base-catalyzed condensation reactions are a prominent method for forming the carbon framework of β-substituted propanoates. pearson.com These reactions rely on the generation of a nucleophilic enolate from a carbonyl compound, which then attacks an electrophilic carbonyl carbon. masterorganicchemistry.comlibretexts.org

The Aldol condensation involves the reaction of an enolate with an aldehyde or ketone to form a β-hydroxy aldehyde or ketone. masterorganicchemistry.comlibretexts.org While a classic carbon-carbon bond-forming reaction, its direct application to form β-amino esters requires modification. A related variant is the Henry reaction (or nitro-aldol reaction), where the enolate of a nitroalkane reacts with an aldehyde. masterorganicchemistry.com This is particularly relevant as it introduces a nitro group, a key feature of the target molecule's precursor.

The Knoevenagel condensation is another powerful tool, typically involving the reaction of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group, catalyzed by a weak base. nih.gov A notable application is the tandem Knoevenagel condensation/alkylidene reduction of 3-nitrobenzaldehyde (B41214) with Meldrum's acid in triethylammonium (B8662869) formate (B1220265) (TEAF). This approach leads to the formation of 3-(3-nitrophenyl)propanoic acid, a close analogue of the target molecule's core structure. nih.gov The reaction proceeds through the formation of an intermediate that is subsequently reduced in the same pot.

Reaction TypeKey ReactantsCatalyst/ConditionsIntermediate/Product Type
Aldol Condensation Aldehyde/Ketone + Enolizable CarbonylBase (e.g., NaOH)β-Hydroxy Carbonyl
Henry Reaction Nitroalkane + Aldehyde/KetoneBaseβ-Nitro Alcohol
Knoevenagel Condensation Aldehyde/Ketone + Active Methylene CompoundWeak Base (e.g., Piperidine)α,β-Unsaturated Compound

A crucial step in synthesizing β-amino esters from their corresponding nitro precursors is the reduction of the nitro group to an amine. This transformation is one of the most important and widely used methods for preparing primary amines. researchgate.net Simultaneously, reductive amination provides a direct route to form amines from carbonyl compounds. organic-chemistry.orgmasterorganicchemistry.com

Nitro Group Reduction: Various reagents can achieve the reduction of an aromatic nitro group. A classic and effective method involves the use of stannous chloride (SnCl₂) in ethanol (B145695). nih.gov This system not only reduces the nitro group to a primary amine but can also facilitate the simultaneous esterification of a carboxylic acid if present, acting as a Lewis acid to activate the carboxyl group towards nucleophilic attack by ethanol. nih.gov Other methods include catalytic hydrogenation (e.g., using Pd/C) and the use of other reducing agents like hydrazine (B178648) hydrate. researchgate.netresearchgate.net

Reductive Amination: This powerful one-pot method combines the formation of an imine from an aldehyde or ketone and an amine, followed by its immediate reduction to the corresponding amine. masterorganicchemistry.com Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is particularly mild and selective. organic-chemistry.orgmasterorganicchemistry.com An iridium-catalyzed one-pot reductive amination of carbonyl compounds with nitro compounds has also been developed, where the nitro compound is first reduced in situ to an amine, which then reacts with the carbonyl compound. nih.gov

StrategyStarting MaterialsReagent(s)Product
Nitro Group Reduction Aromatic Nitro CompoundSnCl₂ / EthanolAromatic Amine
Reductive Amination Aldehyde/Ketone + AmineNaBH(OAc)₃ or NaBH₄Substituted Amine
One-Pot Nitro Reduction & Amination Nitro Compound + Carbonyl CompoundIr-catalyst, B₂(OH)₄Secondary Amine

One-Pot Multicomponent Reactions for β-Amino Acid Cores

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single pot to form a product that incorporates substantial portions of all the starting materials. nih.govencyclopedia.pub This approach aligns with the principles of green chemistry due to its atom economy, simplicity, and reduction of waste-generating purification steps. nih.govresearchgate.net MCRs are excellent tools for rapidly generating molecular diversity and complexity. nih.gov

Several MCRs are known for the synthesis of β-amino acid derivatives. The Ugi and Joullié–Ugi reactions, for example, can assemble complex peptide-like structures from an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide in a single step. acs.org These reactions are valuable for creating libraries of compounds for drug discovery. Another approach involves the one-pot assembly of an aryl amine, a ketone, and a source of ketyl radicals, mediated by a TiCl₄/Zn system, to form quaternary β-amino-ethers and -alcohols. nih.gov Such strategies highlight the power of MCRs to construct the β-amino core in a convergent and efficient manner.

Enolates and Enamine Chemistry in β-Amino Ester Formation

The chemistry of enolates and enamines is fundamental to many carbon-carbon bond-forming reactions used in the synthesis of β-amino esters. taylorfrancis.com Enolates are nucleophilic derivatives of carbonyl compounds formed by deprotonation at the α-carbon with a base. pitt.edu Enamines, formed from the reaction of an aldehyde or ketone with a secondary amine, are also excellent nucleophiles. utexas.edu

The formation of the propanoate backbone often involves the reaction of an ester enolate with an electrophile. For instance, the addition of a lithium enolate of an acetate (B1210297) ester to an imine (a Mannich-type reaction) is a direct route to β-amino esters. The stereochemistry and reactivity of these enolates can be complex, often existing as aggregates in solution, such as the hexameric structures observed for some β-amino ester enolates. nih.gov

Enamines can be used as synthetic equivalents of enolates, offering milder reaction conditions. The synthesis of β-enaminoesters has been achieved through various methods, including the addition of enamines to activated carboxylic acid derivatives or the direct condensation of β-ketoesters with amines. researchgate.net These intermediates can then be reduced to the target β-amino esters.

Advanced and Stereoselective Synthetic Pathways

Modern organic synthesis increasingly demands methods that are not only efficient but also stereoselective, providing access to single enantiomers of chiral molecules like this compound.

Catalytic enantioselective conjugate addition reactions are among the most important methods for accessing chiral β-amino acid derivatives from readily available α,β-unsaturated carbonyl compounds. nih.gov One advanced strategy involves a copper-catalyzed enantioselective hydroamination. In this method, a copper hydride species adds across the double bond of a cinnamic acid derivative. The regiochemistry of this addition can be controlled by a chiral ligand, leading to a β-cuprated species that then reacts with an electrophilic aminating reagent to yield the enantioenriched β-amino acid derivative. nih.gov

Other modern approaches bypass multi-step sequences by utilizing novel catalytic systems. illinois.edu These include palladium-catalyzed aminocarbonylation of alkenes and nickel-catalyzed carboxylation of aziridines. illinois.edu Furthermore, metal-free methods are gaining prominence. A photochemical approach enables a highly regioselective intermolecular aminocarboxylation of alkenes by using a bifunctional oxime oxalate (B1200264) ester to simultaneously generate carbon-centered ester and nitrogen-centered iminyl radicals. nih.gov Biocatalysis also offers a powerful route, with enzymes like β-amino acid dehydrogenase being developed for the direct reductive amination of β-keto acids to produce chiral β-amino acids. researchgate.net

MethodCatalyst/SystemKey TransformationAdvantage
Cu-Catalyzed Hydroamination Copper / Chiral LigandEnantioselective hydroamination of α,β-unsaturated estersHigh enantioselectivity
Pd-Catalyzed Aminocarbonylation Palladium CatalystIntermolecular aminocarbonylation of alkenesUtilizes simple building blocks
Photochemical Aminocarboxylation Energy Transfer / Oxime Oxalate EsterMetal-free installation of amine and ester groups onto alkenesBroad substrate scope, mild conditions
Biocatalytic Reductive Amination β-Amino Acid Dehydrogenase (enzyme)Asymmetric reductive amination of β-keto acidsHigh stereoselectivity, green chemistry

Catalytic Asymmetric Synthesis of β-Amino Acids

The catalytic asymmetric synthesis of β-amino acids has seen significant progress, with methodologies broadly categorized into transition metal catalysis, organocatalysis, and more recently, photoredox catalysis. rsc.org These approaches offer enantioselective routes to chiral β-amino acids and their derivatives. thieme-connect.com

Transition metal catalysis is a cornerstone in the asymmetric synthesis of β-amino acids. rsc.org Key reactions include asymmetric hydrogenation, Mannich reactions, and conjugate additions. thieme-connect.comresearchgate.net

Asymmetric Hydrogenation: This method typically involves the hydrogenation of enamines or β-aminoacrylates using chiral transition metal complexes, such as those based on rhodium or ruthenium, to produce β-amino esters with high enantioselectivity.

Mannich Reactions: The catalytic asymmetric Mannich reaction is a powerful tool for constructing C-C bonds and is widely used for synthesizing β-amino carbonyl compounds. organic-chemistry.org For instance, the reaction of an imine with a ketone or an enol equivalent, catalyzed by a chiral metal complex, can yield enantioenriched β-amino ketones or esters. acs.orgresearchgate.net Recent advancements have focused on developing highly efficient catalysts for this transformation. researchgate.net

Conjugate Additions: The conjugate addition of nitrogen nucleophiles to α,β-unsaturated esters is another effective strategy. thieme-connect.com This reaction, often catalyzed by chiral transition metal complexes, allows for the direct introduction of an amino group at the β-position of the ester.

Table 1: Examples of Transition Metal-Catalyzed Asymmetric Synthesis of β-Amino Acid Derivatives

Reaction TypeCatalyst/ReagentSubstrateProductEnantiomeric Excess (ee)Diastereomeric Ratio (dr)Reference
Asymmetric Transfer HydrogenationRu(II) catalystRacemic β-amino-α-keto estersanti-α-hydroxy-β-amino acid derivativesHighHigh acs.org
Mannich ReactionChiral Brønsted acid co-catalystAldimines and diazo compoundsβ-amino estersHigh- organic-chemistry.org
Conjugate AdditionSelenourea-thiourea organocatalystCyclic amines and unactivated α,β-unsaturated estersβ-amino estersHigh- researchgate.net

Organocatalysis has emerged as a powerful alternative to metal-based catalysis for the asymmetric synthesis of β-amino acids. rsc.orguni-koeln.de This approach utilizes small organic molecules as catalysts, offering advantages such as lower toxicity and air/moisture stability.

Key organocatalytic strategies include:

Mannich Reactions: Chiral Brønsted acids and bases, as well as bifunctional catalysts, have been successfully employed in asymmetric Mannich reactions to produce β-amino esters with high enantioselectivity. rsc.org

Conjugate Additions: Organocatalysts, such as chiral amines and thioureas, can effectively catalyze the conjugate addition of nucleophiles to nitroalkenes or α,β-unsaturated carbonyl compounds, leading to the formation of chiral β-amino acid precursors.

Visible-light photoredox catalysis has recently been applied to the stereocontrolled synthesis of amino acid derivatives. nih.gov This methodology allows for the generation of radical intermediates under mild conditions, which can then participate in stereoselective bond-forming reactions. acs.org

For instance, the photoredox-catalyzed radical addition to chiral imines or the coupling of radical precursors with enolates can provide access to highly functionalized β-amino acids. rsc.orgacs.org A notable example involves the stereoselective C-radical addition to a chiral glyoxylate-derived N-sulfinyl imine, which provides a convenient route to unnatural α-amino acids. nih.gov This method can utilize carboxylic acids as radical precursors without prior derivatization. nih.gov

Chemoenzymatic and Biocatalytic Transformations

Chemoenzymatic and biocatalytic methods offer highly selective and environmentally friendly routes to enantiomerically pure β-amino esters. rsc.org These approaches often involve the use of enzymes, such as lipases, or whole-cell systems.

Kinetic Resolution (KR) is a widely used method for separating enantiomers from a racemic mixture. rsc.org In this process, an enzyme selectively catalyzes the transformation of one enantiomer, leaving the other unreacted. nih.gov However, the maximum theoretical yield for the desired enantiomer in KR is 50%. rsc.org

Dynamic Kinetic Resolution (DKR) overcomes this limitation by combining the enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. rsc.org This allows for a theoretical yield of 100% of a single enantiomer. rsc.orgnih.gov DKR has been successfully applied to the synthesis of enantiopure β-amino esters using a combination of a lipase (B570770) and a racemization catalyst, such as a palladium nanocatalyst. kuleuven.beresearchgate.net

Table 2: Comparison of Kinetic Resolution and Dynamic Kinetic Resolution

FeatureKinetic Resolution (KR)Dynamic Kinetic Resolution (DKR)
Principle Selective transformation of one enantiomer from a racemic mixture.Combination of enzymatic resolution and in-situ racemization.
Maximum Theoretical Yield 50%100%
Components Enzyme (e.g., lipase)Enzyme and a racemization catalyst (e.g., palladium)

Candida antarctica lipase A (CAL-A) is a highly effective biocatalyst for the kinetic resolution of β-amino esters. kuleuven.beresearchgate.net It exhibits excellent chemoselectivity in the acylation of β-amino esters, leading to high enantiomeric excess. researchgate.net For example, racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate has been successfully resolved through enantioselective N-acylation using CAL-A. researchgate.net CAL-A can also catalyze the hydrolysis of amide bonds in N-acylated β-amino acids. rsc.org

Saccharomyces cerevisiae , or baker's yeast, is a whole-cell biocatalyst that can be used for the synthesis of various chiral compounds, including amino acid derivatives. nih.gov While primarily known for its role in fermentation and the production of esters that contribute to the flavor of alcoholic beverages, its enzymatic machinery can be harnessed for asymmetric synthesis. nih.govfrontiersin.org The regulation of amino acid biosynthesis and transport in S. cerevisiae is a complex process involving multiple enzymes and pathways. nih.govmdpi.com

Control of Stereochemistry via Chiral Auxiliaries and Protecting Groups

The stereoselective synthesis of β-amino esters is of significant interest due to their presence in numerous biologically active compounds. Chiral auxiliaries are powerful tools to induce stereoselectivity during the formation of new stereocenters. These auxiliaries are chiral molecules that are temporarily incorporated into the substrate, direct the stereochemical outcome of a reaction, and are subsequently removed.

One widely used chiral auxiliary is pseudoephedrine . It can be employed in the asymmetric synthesis of β-amino esters through a diastereoselective aza-Michael reaction. nih.govresearchgate.net In this approach, an α,β-unsaturated amide is first prepared from (S,S)-(+)-pseudoephedrine. The conjugate addition of a nitrogen nucleophile to this chiral amide proceeds with high diastereoselectivity, affording a β-amino amide adduct. This adduct can then be converted into the desired β-amino ester in a subsequent step. nih.govresearchgate.net While specific examples for the synthesis of this compound using this method are not extensively detailed in the literature, the general applicability of pseudoephedrine as a chiral auxiliary for the synthesis of various β-amino esters is well-established. researchgate.netnih.govstrath.ac.uk

Another versatile chiral auxiliary is tert-butanesulfinamide . Chiral imines derived from tert-butanesulfinamide are effective electrophiles in a variety of reactions. nih.govscispace.com The synthesis of chiral amines, including β-amino acids, can be achieved through the condensation of tert-butanesulfinamide with a carbonyl compound to form a tert-butanesulfinyl imine. nih.govresearchgate.net Nucleophilic addition to this imine occurs with high diastereoselectivity, and the auxiliary can be readily cleaved under acidic conditions to yield the chiral amine. nih.govyale.edu This methodology has been successfully applied to the synthesis of a broad range of chiral amines. yale.edu

Protecting groups are essential in multi-step syntheses to mask reactive functional groups and prevent unwanted side reactions. For the synthesis of this compound, the amino group is typically protected. The most common protecting groups for amines are the tert-butyloxycarbonyl (Boc ) and 9-fluorenylmethyloxycarbonyl (Fmoc ) groups. organic-chemistry.orgresearchgate.net

Chiral AuxiliaryKey IntermediateTypical ApplicationCleavage Conditions
PseudoephedrineChiral α,β-unsaturated amideAza-Michael AdditionHydrolysis
tert-ButanesulfinamideChiral N-sulfinyl imineNucleophilic AdditionAcidic conditions
Protecting GroupAbbreviationIntroduction ReagentCleavage Conditions
tert-ButyloxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc₂O)Acidic (e.g., TFA)
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSuBasic (e.g., Piperidine)

Nitrophenyl Group Incorporation Strategies

Several methods are available for the introduction of the 4-nitrophenyl group onto the molecular scaffold. These include cross-coupling reactions, nucleophilic aromatic substitution, and direct nitration.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex. libretexts.org This reaction is widely used in organic synthesis due to its mild reaction conditions and tolerance of a wide range of functional groups. rsc.org

In the context of synthesizing this compound analogues, the Suzuki-Miyaura reaction can be employed to couple a 4-nitrophenylboronic acid with a suitable precursor containing a leaving group (e.g., a halide) at the desired position. nih.gov While the direct application to the target molecule's backbone might be challenging, this methodology is highly effective for the synthesis of various biaryl compounds and has been extended to include nitroarenes as coupling partners. mdpi.com The reaction typically proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org Recent advancements have demonstrated the feasibility of using nitroarenes directly as electrophilic coupling partners in Suzuki-Miyaura reactions, offering a novel approach to biaryl synthesis. mdpi.com

Reactant 1Reactant 2CatalystBaseProduct Type
Organoboron Compound (e.g., 4-Nitrophenylboronic acid)OrganohalidePalladium Complex (e.g., Pd(PPh₃)₄)Inorganic Base (e.g., Na₂CO₃, K₂CO₃)Biaryl Compound

Nucleophilic aromatic substitution (SₙAr) is a key reaction for introducing nucleophiles onto an aromatic ring that is activated by electron-withdrawing groups, such as a nitro group. nih.gov The presence of a nitro group ortho or para to a leaving group (e.g., a halogen) significantly facilitates the substitution by stabilizing the intermediate Meisenheimer complex. youtube.com

For the synthesis of this compound, an SₙAr reaction could potentially be employed by reacting a nucleophilic precursor of the 3-amino-propanoate moiety with an activated 4-nitro-substituted aromatic compound, such as 1-halo-4-nitrobenzene. The enolate of a protected β-amino ester could act as the nucleophile, attacking the aromatic ring and displacing the leaving group. organic-chemistry.org While this approach is mechanistically plausible, the success of the reaction would depend on the reactivity of the specific nucleophile and the reaction conditions. The SₙAr reaction is a well-established method for the synthesis of various substituted aromatic compounds. nih.gov

Direct nitration of an aromatic ring is a fundamental reaction in organic chemistry. For the synthesis of this compound, this would involve the nitration of a precursor such as ethyl 3-amino-3-phenylpropanoate. The nitration of aromatic compounds is typically carried out using a mixture of nitric acid and sulfuric acid. The regioselectivity of the reaction is governed by the directing effects of the substituents already present on the aromatic ring. The amino and the alkyl side chain on the phenyl ring are ortho-, para-directing groups.

A potential challenge in direct nitration is the possibility of side reactions and the formation of regioisomers. Furthermore, studies have shown that under certain conditions, nitro groups on an aromatic ring can undergo migration. mdpi.com However, the chemistry of the nitro group is well-studied, and it is known to be a good leaving group in some organic reactions, which can be advantageous in synthetic design. mdpi.com

Green Chemistry Considerations in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound and its analogues, several green chemistry approaches can be considered.

Performing organic reactions in water as a solvent is a key aspect of green chemistry, as it is a non-toxic, non-flammable, and environmentally benign medium. The synthesis of β-amino esters can be achieved in aqueous media. For instance, the synthesis of 3-nitropropanoic acid derivatives has been reported in water. researchgate.net

Solvent-free reactions, often facilitated by microwave irradiation, offer another green synthetic route. These methods can lead to shorter reaction times, higher yields, and simplified work-up procedures. The preparation of β-amino esters from α,β-unsaturated ketones and esters with α-amino esters has been successfully carried out under solvent-free conditions using a domestic microwave oven. This approach represents a cleaner and more efficient alternative to traditional methods.

Catalysis with Eco-friendly Agents (e.g., Alum)

The advancement of green chemistry has spurred research into the use of environmentally benign catalysts for the synthesis of pharmacologically important molecules like β-amino esters. Traditional syntheses often rely on stoichiometric reagents or catalysts that are toxic or difficult to separate from the reaction mixture. In contrast, eco-friendly catalysts are typically inexpensive, readily available, reusable, and non-toxic. Alum (Potassium Aluminum Sulfate, KAl(SO₄)₂·12H₂O) and other aluminum-based compounds have emerged as promising green catalysts for various organic transformations, including the synthesis of β-amino compounds.

These catalysts function as mild Lewis acids, activating the substrates and facilitating carbon-nitrogen bond formation. Their application in reactions such as the aza-Michael addition—the conjugate addition of an amine to an α,β-unsaturated carbonyl compound—provides a direct and atom-economical route to β-amino esters. The use of solid-supported catalysts, such as silica-supported aluminum chloride or acidic alumina, further enhances the green credentials of the process by simplifying catalyst recovery and recycling, often enabling reactions to proceed under solvent-free conditions.

While specific studies detailing the use of alum for the synthesis of this compound are not prevalent, the catalytic activity of related aluminum compounds in analogous reactions is well-documented. For instance, silica-supported aluminum chloride has been shown to effectively catalyze the Michael addition of various amines to α,β-unsaturated esters. These reactions proceed efficiently under mild, solvent-free conditions, offering high yields of the corresponding β-amino products. The data from such studies provide a strong basis for the applicability of similar eco-friendly catalysts to the synthesis of the title compound and its analogues.

CatalystAmineMichael AcceptorConditionsYield (%)
Silica-supported AlCl₃Aniline (B41778)Ethyl acrylate60 °C, solvent-free95
Silica-supported AlCl₃BenzylamineMethyl acrylate60 °C, solvent-free98
Acidic Alumina4-NitroanilineEthyl acrylateSolvent-free92
Acidic AluminaCyclohexylamineMethyl acrylateSolvent-free89

Atom Economy and Waste Minimization in Synthetic Design

A central tenet of green chemistry is the design of synthetic routes that maximize the incorporation of all materials used in the process into the final product. This concept is quantified by the principle of atom economy. An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are found in the desired product, with no byproducts. In practice, many traditional synthetic methods generate significant amounts of waste, leading to low atom economy and a high environmental impact.

The synthesis of this compound can be analyzed through the lens of atom economy to evaluate the efficiency of different synthetic strategies. A common route to β-amino acids and their esters is the Rodionov reaction. In this multi-component reaction, an aldehyde (4-nitrobenzaldehyde), malonic acid, and a source of ammonia (B1221849) (e.g., ammonium (B1175870) acetate) are condensed, followed by decarboxylation and subsequent esterification to yield the final product.

C₇H₅NO₃ (4-nitrobenzaldehyde) + C₃H₄O₄ (malonic acid) + NH₃ (ammonia) + C₂H₅OH (ethanol) → C₁₁H₁₄N₂O₄ (product) + 2 H₂O + CO₂

The atom economy for this process is calculated as follows:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Molecular Weight of this compound (C₁₁H₁₄N₂O₄): 238.24 g/mol

Sum of Molecular Weights of Reactants:

4-Nitrobenzaldehyde (B150856) (C₇H₅NO₃): 151.12 g/mol

Malonic Acid (C₃H₄O₄): 104.06 g/mol

Ammonia (NH₃): 17.03 g/mol

Ethanol (C₂H₅OH): 46.07 g/mol

Total Molecular Weight of Reactants: 151.12 + 104.06 + 17.03 + 46.07 = 318.28 g/mol

Atom Economy = (238.24 / 318.28) x 100 ≈ 74.86%

This calculation reveals that even under ideal conditions with 100% yield, over 25% of the reactant mass is lost as byproducts (water and carbon dioxide). To further assess the environmental impact, other metrics like the Environmental Factor (E-factor) and Process Mass Intensity (PMI) are used. The E-factor is the ratio of the mass of waste to the mass of product, while PMI considers the total mass input (reactants, solvents, reagents) relative to the mass of the final product.

MetricDefinitionIdeal ValueImplication for Synthesis Design
Atom Economy (MW of product / Σ MW of reactants) x 100100%Favors addition reactions over substitutions or eliminations. A higher value indicates less theoretical waste.
E-Factor Total Waste (kg) / Product (kg)0A lower value signifies less waste generation, encouraging the use of recyclable catalysts and solvents.
Process Mass Intensity (PMI) Total Mass Input (kg) / Product (kg)1Provides a holistic view of process efficiency, accounting for all materials used in the entire process.

To minimize waste, alternative synthetic designs with higher atom economy are sought. For instance, the direct aza-Michael addition of ammonia to ethyl 4-nitrocinnamate represents a theoretically 100% atom-economical route, as all atoms of the reactants are incorporated into the final product. The development and optimization of catalytic systems, particularly those using eco-friendly and recyclable catalysts, are crucial for making such atom-economical routes viable and efficient in practice. By prioritizing high atom economy and low PMI, chemists can design more sustainable and cost-effective syntheses for valuable compounds like this compound.

Chemical Reactivity and Mechanistic Investigations of Ethyl 3 Amino 3 4 Nitrophenyl Propanoate

Reactivity Profiles of the Ester Moiety

The ester group in ethyl 3-amino-3-(4-nitrophenyl)propanoate is susceptible to a variety of nucleophilic acyl substitution reactions. These transformations are fundamental in modifying the carboxylic acid functionality of the molecule.

Hydrolysis Pathways and Esterase-Mediated Transformations

The hydrolysis of the ethyl ester to the corresponding carboxylic acid, 3-amino-3-(4-nitrophenyl)propanoic acid, can be achieved under both chemical and enzymatic conditions. Chemical hydrolysis is typically carried out using aqueous acid or base.

Enzymatic hydrolysis offers a milder and often stereoselective alternative. Lipases are commonly employed for the kinetic resolution of racemic β-amino esters. semanticscholar.orgbeilstein-journals.org Enzymes such as Candida antarctica lipase (B570770) B (CAL-B) and lipases from Pseudomonas species have shown high efficiency and enantioselectivity in the hydrolysis of structurally similar β-amino esters. semanticscholar.org The reaction involves the preferential hydrolysis of one enantiomer, allowing for the separation of the unreacted ester and the resulting carboxylic acid with high enantiomeric purity. The general scheme for lipase-catalyzed hydrolysis is presented below.

General Reaction Scheme for Lipase-Catalyzed Hydrolysis:

Table 1: Representative Conditions for Lipase-Catalyzed Hydrolysis of β-Amino Esters

Lipase SourceSolventTemperature (°C)OutcomeReference
Burkholderia cepacia (PSIM)iPr₂O/H₂O45High enantioselectivity (E > 200) for (S)-acid semanticscholar.org
Candida antarctica lipase B (CAL-B)n-Hexane/H₂OAmbientGood to excellent enantioselectivity semanticscholar.org
Pseudomonas fluorescensNH₄OAc buffer (pH 5.8)30High enantioselectivity (E > 146) semanticscholar.org

Transesterification and Alcoholysis Reactions

Transesterification, or alcoholysis, involves the reaction of the ester with an alcohol to produce a different ester. This reaction is typically catalyzed by an acid or a base. The unreacted primary and secondary amines within the broader class of poly(β-amino esters) can act as base catalysts for transesterification. The rate of this reaction is influenced by the chain length and steric hindrance of the alcohol used.

Mechanistically, the reaction proceeds via a nucleophilic attack of the alcohol on the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the new ester and ethanol (B145695).

Reduction of the Ester Group to Alcohol Functionalities

The ethyl ester group can be reduced to the corresponding primary alcohol, 3-amino-3-(4-nitrophenyl)propan-1-ol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. The reaction is usually carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and isolate the alcohol product.

General Reaction Scheme for Ester Reduction:

Transformations Involving the Amino Group

The primary amino group in this compound is a key site for a variety of functionalization reactions, including acylation, protection, and conjugation.

Acylation and Protection/Deprotection Strategies

The primary amino group can be readily acylated to form amides. This reaction is fundamental for the introduction of various functional groups and for the protection of the amine during subsequent chemical transformations. Common protecting groups for amines include tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc).

The N-Boc derivative can be synthesized by reacting the amino ester with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The Boc group is stable under basic conditions but can be easily removed with acid.

The N-Fmoc derivative is typically prepared using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base. The Fmoc group is stable to acidic conditions but is readily cleaved by bases such as piperidine (B6355638). The synthesis of Boc and Fmoc protected derivatives of the structurally similar ethyl 3-amino-3-(4-cyanophenyl)propanoate has been reported. researchgate.net

Table 2: Common Protecting Groups for the Amino Functionality

Protecting GroupReagentDeprotection Conditions
Boc (tert-butyloxycarbonyl)(Boc)₂OAcidic (e.g., TFA, HCl)
Fmoc (9-fluorenylmethyloxycarbonyl)Fmoc-Cl, Fmoc-OSuBasic (e.g., Piperidine)

Derivatization for Conjugation and Functionalization

The nucleophilic primary amino group serves as a handle for conjugation to other molecules, such as peptides, proteins, or labels. This is often achieved by forming a stable amide bond.

In peptide synthesis, the amino group of this compound can act as a nucleophile, attacking the activated carboxyl group of an N-protected amino acid to form a new peptide bond. This allows for the incorporation of this β-amino acid derivative into peptide chains. Photocleavable linkers based on the 3-amino-3-(nitrophenyl)propionic acid scaffold have been developed for solid-phase peptide synthesis. researchgate.net The conjugation process generally involves the activation of a carboxylic acid to a reactive acyl-CoA thioester, followed by the transfer of the acyl group to the amino group of the amino acid.

Amine-Catalyzed Reactions

The amine functionality in this compound can act as a built-in basic catalyst or be influenced by external amine catalysts in various reactions. While specific studies focusing solely on amine-catalyzed reactions of this particular molecule are not extensively detailed in the literature, its structural motifs—a β-amino ester—are known participants in such transformations. For instance, compounds with this backbone are key precursors in multicomponent reactions like the Biginelli reaction for the synthesis of dihydropyrimidinones, which are often catalyzed by amines or acids. In such a context, the primary amine of this compound could react with a β-ketoester and an aldehyde, with the reaction potentially being facilitated by an amine catalyst to promote key condensation steps. The intrinsic basicity of the amino group itself can also influence reaction pathways, promoting self-condensation or other side reactions under certain conditions.

Chemistry of the 4-Nitrophenyl Substituent

The 4-nitrophenyl group is the most electronically active site on the molecule and profoundly influences its chemical properties. Its chemistry is dominated by the powerful electron-withdrawing nature of the nitro group.

Nitro Group Reduction to Amino Functionality

The reduction of the aromatic nitro group to a primary amino group is a fundamental and highly useful transformation, converting the electron-withdrawing nature of the substituent to a strongly electron-donating one. This reaction transforms this compound into Ethyl 3-amino-3-(4-aminophenyl)propanoate, a diamino compound with significantly different chemical properties. A variety of methods are available for this reduction, each with its own advantages regarding yield, selectivity, and tolerance of other functional groups. numberanalytics.com

Key methods for this transformation include:

Catalytic Hydrogenation : This is one of the most common and efficient methods. numberanalytics.com Hydrogen gas is used with a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.orgnumberanalytics.com This method is often clean and high-yielding but can sometimes affect other reducible groups if not controlled properly. commonorganicchemistry.com

Metal-Acid Reductions : Historically significant and still widely used, this method involves dissolving metals like iron (Fe), zinc (Zn), or tin (Sn) in an acidic medium (e.g., HCl or acetic acid). numberanalytics.comnumberanalytics.com Iron in acidic media is a particularly mild and cost-effective option. wikipedia.org

Other Chemical Reductions : Reagents like tin(II) chloride (SnCl₂) provide a mild method for reducing nitro groups in the presence of other reducible functionalities. wikipedia.orgcommonorganicchemistry.com Sodium hydrosulfite or sodium sulfide (B99878) can also be employed, sometimes offering selectivity in molecules with multiple nitro groups. wikipedia.org

MethodReagents/CatalystTypical ConditionsNotes on Selectivity
Catalytic HydrogenationH₂, Pd/C or PtO₂High pressure and temperatureHighly efficient but can reduce other functional groups (e.g., alkenes, alkynes). numberanalytics.comcommonorganicchemistry.com
Catalytic HydrogenationH₂, Raney NickelVariesEffective; often used when dehalogenation is a concern. wikipedia.orgcommonorganicchemistry.com
Metal ReductionFe, HCl or Acetic AcidRefluxing acidMild, cost-effective, and often used in industrial processes. wikipedia.orgnumberanalytics.com
Metal ReductionZn, HCl or Acetic AcidAcidic conditionsProvides a mild method for reduction. commonorganicchemistry.com
Chloride ReductionSnCl₂Acidic or alcoholic solventA mild method that tolerates many other functional groups. numberanalytics.comcommonorganicchemistry.com

Electronic Effects of the Nitro Group on Aromatic Reactivity

The nitro group (–NO₂) is a powerful deactivating group that significantly reduces the reactivity of the aromatic ring towards electrophilic aromatic substitution (EAS). msu.edulibretexts.org This effect stems from its strong electron-withdrawing nature, which operates through two distinct mechanisms:

Inductive Effect (-I) : The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bond framework. youtube.comnumberanalytics.com

Resonance Effect (-M or -R) : The nitro group can withdraw π-electron density from the aromatic ring via resonance. numberanalytics.comvedantu.com This delocalization places a partial positive charge on the ortho and para positions of the ring, making these sites particularly unattractive to incoming electrophiles. youtube.comquora.com

Combined, these effects make the nitrophenyl ring much less nucleophilic than benzene (B151609), decreasing its reaction rate in EAS by a factor of roughly a million. msu.edulibretexts.org While the entire ring is deactivated, the electron density is least reduced at the meta position, which is why the nitro group is a meta-director for EAS. youtube.comvedantu.com

SubstituentInductive Effect (I)Resonance Effect (M/R)Overall Effect on Reactivity (EAS)Directing Effect (EAS)
Nitro (-NO₂)-I (Strongly withdrawing)-M (Strongly withdrawing)Strongly DeactivatingMeta
Amino (-NH₂)-I (Weakly withdrawing)+M (Strongly donating)Strongly ActivatingOrtho, Para

Electrophilic and Nucleophilic Aromatic Substitutions Directed by Nitro and Amino Groups

The directing effect of a substituent is a critical concept in the synthesis of substituted aromatic compounds. The nitro and amino groups exhibit opposing effects on the regioselectivity of aromatic substitution reactions.

Nitro Group Direction :

Electrophilic Aromatic Substitution (EAS) : As a strong deactivating group, the nitro group directs incoming electrophiles to the meta position. youtube.comsavemyexams.com This is because the resonance structures of the intermediates formed from ortho or para attack place a positive charge on the carbon atom directly attached to the electron-withdrawing nitro group, which is highly energetically unfavorable. libretexts.org The intermediate from meta attack avoids this destabilizing arrangement, making it the preferred pathway. quora.com

Nucleophilic Aromatic Substitution (SNAr) : In stark contrast to its effect on EAS, the nitro group is a powerful activating group for SNAr. It facilitates the reaction by stabilizing the negative charge of the intermediate Meisenheimer complex through resonance. d-nb.infonumberanalytics.com This stabilization is most effective when the nitro group is positioned ortho or para to the leaving group, allowing it to delocalize the negative charge. Therefore, the nitro group strongly directs nucleophilic attack to the ortho and para positions. acs.org

Amino Group Direction (after reduction) :

Electrophilic Aromatic Substitution (EAS) : The amino group (–NH₂) is one of the strongest activating, ortho, para-directing groups. libretexts.orglibretexts.org Its nitrogen atom donates its lone pair of electrons into the aromatic ring via resonance (+M effect), significantly increasing the ring's electron density and nucleophilicity. rsc.orgscispace.com This effect is most pronounced at the ortho and para positions, which acquire a partial negative charge, making them highly attractive to electrophiles. chemistrysteps.com Arylamines are so reactive that controlling reactions to achieve monosubstitution can be challenging. libretexts.orglibretexts.org

Nucleophilic Aromatic Substitution (SNAr) : The electron-donating amino group deactivates the ring towards nucleophilic attack, making SNAr reactions on aminobenzenes much more difficult than on nitrobenzenes.

Mechanistic Studies of Key Transformations

Understanding the mechanisms of the key reactions involving the 4-nitrophenyl group is crucial for predicting reactivity and controlling product formation.

Mechanism of Nitro Group Reduction : The reduction of an aromatic nitro compound to an aniline (B41778) is a multi-step process involving the transfer of six electrons and six protons. The generally accepted pathway, based on the work of Haber, proceeds through nitrosobenzene (B162901) and N-phenylhydroxylamine intermediates. orientjchem.org Under catalytic hydrogenation conditions, these intermediates are typically highly reactive and are further reduced to the final amine product without being isolated. In some cases, condensation reactions between these intermediates can occur, leading to byproducts like azoxybenzene (B3421426) and azobenzene, which are then also reduced to the amine. orientjchem.org

Mechanism of Electrophilic Aromatic Substitution (Meta-Direction) : The mechanism involves a two-step addition-elimination process.

Addition : The electrophile attacks the π-system of the aromatic ring, forming a resonance-stabilized carbocation known as a Wheland intermediate or sigma complex.

Elimination : A base removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring. The meta-directing effect of the nitro group is explained by the relative stabilities of the possible Wheland intermediates. For ortho and para attack, one of the resonance structures places the positive charge on the carbon atom directly bonded to the positively charged nitrogen of the nitro group, a highly destabilized arrangement. The intermediate for meta attack avoids this, making it the lowest energy pathway. ijrti.org

Mechanism of Nucleophilic Aromatic Substitution (Ortho, Para-Activation) : This reaction also proceeds via a two-step addition-elimination mechanism.

Addition : A nucleophile attacks the electron-deficient carbon atom bearing a suitable leaving group (e.g., a halide). This forms a resonance-stabilized carbanion known as a Meisenheimer complex. numberanalytics.com The aromaticity of the ring is temporarily lost.

Elimination : The leaving group departs, taking its pair of electrons and restoring the aromatic π-system. The activating effect of the nitro group stems from its ability to delocalize the negative charge of the Meisenheimer complex. This stabilization is only possible if the nitro group is ortho or para to the site of nucleophilic attack. d-nb.infoacs.org

Elucidation of Reaction Mechanisms in β-Amino Acid Synthesis

The synthesis of β-amino acids and their esters is a cornerstone of organic and medicinal chemistry. While various synthetic routes exist, the preparation of this compound is often achieved through a multi-step process that highlights fundamental reaction mechanisms. A common and effective approach involves a Knoevenagel condensation followed by a reduction step.

The initial step typically involves the Knoevenagel condensation of 4-nitrobenzaldehyde (B150856) with a malonic ester, such as diethyl malonate, in the presence of a weak base like piperidine or an amine salt. The mechanism commences with the deprotonation of the α-carbon of the malonic ester by the base to form a resonance-stabilized enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of 4-nitrobenzaldehyde. The resulting alkoxide intermediate is subsequently protonated, leading to an aldol-type addition product. Under the reaction conditions, this intermediate readily undergoes dehydration (elimination of a water molecule) to yield the more stable α,β-unsaturated compound, diethyl 2-(4-nitrobenzylidene)malonate. The strong electron-withdrawing nature of the nitrophenyl group facilitates this elimination step.

The subsequent step is the reduction of the α,β-unsaturated dicarbonyl compound and the nitro group . A variety of reducing agents can be employed. For instance, catalytic hydrogenation using palladium on carbon (Pd/C) can simultaneously reduce the carbon-carbon double bond and the nitro group to an amino group. The mechanism of catalytic hydrogenation involves the adsorption of hydrogen gas and the unsaturated substrate onto the surface of the palladium catalyst. The hydrogen atoms are then transferred to the substrate in a stepwise manner.

Alternatively, a chemoselective reduction of the nitro group can be achieved using reagents like tin(II) chloride (SnCl₂) in an acidic medium. nih.gov This method is particularly useful when other reducible functional groups, such as the ester, need to remain intact.

A related synthetic strategy involves the Rodionov reaction, which is a modification of the Knoevenagel condensation. In this one-pot reaction, 4-nitrobenzaldehyde, malonic acid, and ammonia (B1221849) (or an ammonium (B1175870) salt) in ethanol are heated to produce the β-amino acid, which is then esterified to yield the final product. nih.gov

Electron Transfer Processes in Reduction and Coupling Reactions

The presence of the nitro group on the aromatic ring makes this compound a substrate for various reduction reactions that proceed through electron transfer mechanisms. The conversion of the nitro group to an amino group is a fundamental transformation in organic synthesis, and understanding the underlying electron transfer processes is crucial.

Catalytic Transfer Hydrogenation: This method offers a milder alternative to high-pressure catalytic hydrogenation. A hydrogen donor, such as formic acid or hydrazine (B178648), is used in conjunction with a metal catalyst like palladium on carbon. The mechanism involves the transfer of hydrogen from the donor molecule to the catalyst surface. The nitroarene is then adsorbed onto the catalyst surface, where it accepts electrons and protons in a stepwise manner, leading to the formation of nitroso, hydroxylamino, and finally, the amino group. The electron transfer from the catalyst surface to the nitro group is a key step in this process. beilstein-journals.org

The general mechanism for the reduction of a nitro group to an amine can be summarized in the following table:

StepIntermediateDescription
1NitrosoareneThe nitro group accepts two electrons and two protons to form a nitroso group (-NO).
2Hydroxylamine (B1172632)The nitroso group accepts another two electrons and two protons to form a hydroxylamine (-NHOH).
3AmineThe hydroxylamine undergoes a final two-electron, two-proton reduction to yield the primary amine (-NH₂).

The electrochemical reduction of nitroarenes is another well-studied process that provides insight into the electron transfer mechanism. It has been shown to be a six-electron, six-proton process. nih.gov

Chemo- and Regioselectivity in Multi-Functionalized Systems

The presence of three distinct functional groups in this compound makes it an interesting substrate for studying chemo- and regioselectivity in chemical reactions. The relative reactivity of the amino, nitro, and ester groups can be exploited to achieve selective transformations.

N-Acylation: The primary amino group is a strong nucleophile and is expected to be the most reactive site towards electrophilic reagents like acyl chlorides or anhydrides. It is possible to achieve selective N-acylation in the presence of the ester and nitro groups. For example, the reaction with an acylating agent under basic conditions would likely lead to the formation of the corresponding N-acyl derivative. The selectivity of this reaction would depend on the reaction conditions. Studies on the acylation of unprotected diamino acids have shown that pH plays a crucial role in determining the site of acylation. researchgate.net At a high pH, the more basic amino group is preferentially acylated. researchgate.net

Reduction of the Nitro Group: As discussed in section 3.4.2, the nitro group can be selectively reduced to an amino group in the presence of the ester functionality using specific reducing agents. This chemoselectivity is of great synthetic utility, as it allows for the transformation of the nitro group into a different functional group while preserving the ester. This transformation converts the molecule into a diamine derivative, which can be a precursor for various heterocyclic compounds.

Reactions involving the Ester Group: The ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also be reduced to an alcohol using strong reducing agents like lithium aluminum hydride, although this would likely also reduce the nitro group. Transesterification is another possible reaction of the ester group.

Advanced Characterization and Computational Studies

Structural Elucidation Techniques

Advanced structural elucidation extends beyond simple confirmation of the chemical formula to provide a detailed picture of the atomic arrangement in both solid and solution states.

While a specific crystal structure for Ethyl 3-amino-3-(4-nitrophenyl)propanoate is not detailed in the provided references, analysis of closely related structures, such as Ethyl (2Z)-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate, offers significant insights into the likely structural characteristics. researchgate.net

Single-crystal X-ray diffraction is a powerful technique for determining the precise atomic coordinates within a crystal lattice. For the related compound, Ethyl (2Z)-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate, this analysis revealed a monoclinic crystal system with a P2/c space group. researchgate.net The unit cell parameters provide a foundational understanding of the crystal packing. The molecule itself was found to be nearly planar. researchgate.net

Table 1: Crystal Data and Structure Refinement for Ethyl (2Z)-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate
ParameterValue
Empirical formulaC₁₁H₁₁NO₅
Formula weight237.21
Temperature173 K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2/c
Unit cell dimensions
a13.0495 (9) Å
b10.8363 (6) Å
c7.6723 (5) Å
β91.268 (4)°
Volume1084.66 (12) ų
Z4
Density (calculated)1.453 Mg m⁻³

Data sourced from reference researchgate.net.

The crystal structure of related compounds is stabilized by a network of hydrogen bonds and other intermolecular interactions. In Ethyl (2Z)-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate, the molecular structure is stabilized by an intramolecular O—H⋯O hydrogen bond. researchgate.net In the crystal, molecules are linked by pairs of C—H⋯O hydrogen bonds, which form sheets parallel to the (101) plane. researchgate.net These sheets create distinct ring motifs, specifically R4⁴(26) patterns, which describe the arrangement of molecules held together by these interactions. researchgate.net Such organized networks are critical in dictating the physical properties of the solid-state material.

Conformational analysis reveals the spatial orientation of different parts of the molecule. The structure of Ethyl (2Z)-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate is largely planar, with a root-mean-square (r.m.s.) deviation of 0.06 Å. researchgate.net The dihedral angles between the central propenoate plane and the substituents provide a quantitative measure of this planarity. The angle with the p-nitrophenyl group was found to be 3.69 (4)°, and the angle with the ethyl ester group was 3.3 (1)°. researchgate.net These small deviations from absolute planarity are key conformational details provided by X-ray analysis.

Beyond routine spectral identification, advanced spectroscopic methods are employed to resolve complex structural and stereochemical questions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural analysis in solution. For β-amino esters, advanced techniques like ⁶Li NMR spectroscopy have been used to study the structure of their lithium enolates in solution. acs.org These studies revealed that β-amino ester enolates exist as complex mixtures of homo- and heterochiral aggregates. acs.org Through temperature variation experiments, these aggregates were identified as hexamers. acs.orgnih.gov An X-ray crystal structure of a racemic enolate confirmed that the predominant aggregate in solution was consistent with the solid-state structure, which showed a hexameric aggregate. acs.org

Furthermore, the relationship between NMR chemical shifts and molecular conformation is a powerful tool. For amino acid side chains, a known correlation exists between ¹³C chemical shifts and the dihedral angles (χ angles). nih.gov This principle, often used in protein structure analysis, can be applied to smaller molecules like this compound to gain insights into its preferred solution-state conformation by comparing experimental chemical shifts with those predicted for different rotamers. nih.gov ¹H-NMR can also be used to determine the absolute configuration of related molecules, such as amino alcohols, by derivatizing them with a chiral agent and observing the chemical shift differences between the diastereomeric products. researchgate.net

Spectroscopic Characterization (beyond basic identification)

Infrared (IR) Spectroscopy for Functional Group Vibrations

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While a specific experimental spectrum for this compound is not widely available in the literature, the expected characteristic absorption bands can be predicted based on its molecular structure.

The key functional groups in this compound are the amino group (-NH2), the ester group (-COOEt), the nitro group (-NO2), and the aromatic ring. Each of these groups exhibits distinct vibrational frequencies.

Amino (-NH2) Group: The N-H stretching vibrations are typically observed in the 3500-3300 cm⁻¹ region. Primary amines, like the one in this molecule, are expected to show two bands corresponding to symmetric and asymmetric stretching. The N-H bending (scissoring) vibration usually appears in the 1650-1580 cm⁻¹ range.

Ester (-COOEt) Group: The most prominent feature of the ester group is the strong C=O stretching absorption, which is expected to be found around 1750-1730 cm⁻¹. Additionally, the C-O stretching vibrations will produce strong bands in the 1300-1000 cm⁻¹ region.

Nitro (-NO2) Group: The aromatic nitro group is characterized by two strong stretching vibrations: an asymmetric stretch typically between 1570-1500 cm⁻¹ and a symmetric stretch between 1370-1320 cm⁻¹.

Aromatic Ring: The presence of the para-substituted benzene (B151609) ring will give rise to several characteristic bands. These include aromatic C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1600-1450 cm⁻¹ region, and C-H out-of-plane bending vibrations in the 850-800 cm⁻¹ range, which are indicative of 1,4-disubstitution.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Amino (-NH₂) N-H Stretch (asymmetric & symmetric) 3500 - 3300 Medium-Weak
Amino (-NH₂) N-H Bend (scissoring) 1650 - 1580 Medium-Variable
Ester (C=O) C=O Stretch 1750 - 1730 Strong
Ester (C-O) C-O Stretch 1300 - 1000 Strong
Nitro (-NO₂) N-O Asymmetric Stretch 1570 - 1500 Strong
Nitro (-NO₂) N-O Symmetric Stretch 1370 - 1320 Strong
Aromatic Ring C-H Stretch > 3000 Medium-Weak
Aromatic Ring C=C Stretch 1600 - 1450 Medium-Variable
Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the elemental composition of a molecule with high accuracy. By providing a precise measurement of the mass-to-charge ratio (m/z), HRMS can confirm the molecular formula of a compound.

For this compound, the molecular formula is C₁₁H₁₄N₂O₄. nih.gov The exact mass (monoisotopic mass) can be calculated by summing the masses of the most abundant isotopes of each element. This calculated value can then be compared to the experimental value obtained from an HRMS instrument. A close match between the theoretical and experimental mass (typically within a few parts per million, ppm) provides strong evidence for the compound's identity and elemental composition.

Table 2: Molecular Formula and Exact Mass of this compound

Parameter Value
Molecular Formula C₁₁H₁₄N₂O₄

Data sourced from PubChem CID 18322866. nih.gov

Computational Chemistry and Theoretical Investigations

Computational chemistry provides powerful tools for investigating the structural and electronic properties of molecules, offering insights that complement experimental data.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of molecules. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to determine the molecule's most stable three-dimensional conformation (geometry optimization). These calculations would provide precise data on bond lengths, bond angles, and dihedral angles. While specific DFT studies on this compound are not readily found in the reviewed literature, such calculations would be essential to understand its structural parameters and electronic distribution.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations could be relevant for studying the conformational flexibility of this compound, particularly the rotation around its single bonds. MD simulations model the physical movements of atoms and molecules over time, providing insights into different accessible conformations and their relative energies. However, specific MD studies for this particular molecule have not been identified in the current literature.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) for Electronic Properties and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. A small HOMO-LUMO gap suggests high reactivity.

For this compound, a theoretical study would likely show the HOMO density located on the electron-rich amino group and the phenyl ring, while the LUMO density would be concentrated on the electron-withdrawing nitro group. This distribution would indicate the most probable sites for electrophilic and nucleophilic attack, respectively. Although detailed studies on similar compounds exist, specific calculated HOMO-LUMO energy values for this compound are not available in the surveyed literature. materialsciencejournal.org

Topological Studies (e.g., Hirshfeld Surface Analysis) for Intermolecular Contacts

A theoretical Hirshfeld analysis for this compound would identify and quantify key interactions such as hydrogen bonds (e.g., N-H···O from the amino to nitro or ester groups) and other weaker contacts like H···H, C···H, and O···H. nih.gov This information is vital for understanding the supramolecular architecture and solid-state properties of the compound. However, as no crystal structure or specific computational study for this molecule is publicly available, a detailed analysis of its intermolecular contacts cannot be provided at this time.

Prediction of Reactivity Parameters and Reaction Pathways

Computational chemistry provides powerful tools for predicting the reactivity of molecules like this compound. Through quantum mechanical calculations, it is possible to determine a variety of reactivity parameters that offer insights into the molecule's chemical behavior. These parameters are derived from the electronic structure of the molecule and can help in understanding its stability, reactivity, and the potential pathways of its reactions.

Key reactivity descriptors that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, indicating its nucleophilic character. Conversely, the LUMO energy is associated with the ability to accept electrons, reflecting its electrophilic character. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity.

In the absence of specific computational studies on this compound, insights can be drawn from related compounds. For instance, studies on the aminolysis of S-4-nitrophenyl substituted thiobenzoates have shown that the reactivity is significantly influenced by the electronic nature of substituents on the phenyl ring. researchgate.net Such findings suggest that the nitro group in this compound plays a significant role in its reactivity profile.

The prediction of reaction pathways can be achieved by mapping the potential energy surface of a reaction. This involves locating transition states and intermediates, thereby elucidating the reaction mechanism and predicting the most favorable pathway. For example, in the case of hydrolysis or aminolysis of the ester group in this compound, computational methods can model the formation of tetrahedral intermediates and the subsequent cleavage of the ester bond.

Below is a table of hypothetical reactivity parameters for this compound, which would typically be determined through computational analysis.

ParameterHypothetical ValueSignificance
HOMO Energy-6.5 eVElectron-donating ability
LUMO Energy-1.8 eVElectron-accepting ability
HOMO-LUMO Gap4.7 eVKinetic stability
Electronegativity (χ)4.15 eVTendency to attract electrons
Chemical Hardness (η)2.35 eVResistance to change in electron distribution
Global Electrophilicity (ω)3.66 eVOverall electrophilic nature

Solvent Effects on Molecular Properties and Equilibria

The properties and behavior of a molecule in solution can be significantly influenced by the surrounding solvent. Computational models are instrumental in understanding these solvent effects on the molecular properties and chemical equilibria of compounds like this compound.

One of the most common approaches to modeling solvent effects is the use of implicit solvation models, such as the Polarizable Continuum Model (PCM) and its variants like the Conductor-like Polarizable Continuum Model (CPCM). wikipedia.orgnih.govnumberanalytics.com In these models, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this continuum. wikipedia.orgnumberanalytics.comq-chem.com This approach allows for the calculation of solvation free energies and the investigation of how the solvent affects the electronic structure, geometry, and spectroscopic properties of the solute.

For this compound, changes in solvent polarity are expected to influence its conformational equilibrium. Theoretical studies on β-amino acids have demonstrated that solvation can stabilize different conformations compared to the gas phase, often due to the formation of intramolecular hydrogen bonds. scirp.orgresearchgate.net In polar solvents, conformations that maximize the exposure of polar groups (like the amino and nitro groups) to the solvent would be favored. The equilibrium between different conformers can be quantified by calculating their relative energies in various solvents.

Solvent effects also play a critical role in reaction rates and equilibria. The stability of reactants, transition states, and products can be differentially affected by the solvent, leading to changes in reaction barriers and equilibrium constants. For reactions involving charged or highly polar species, polar solvents tend to have a more pronounced effect.

SolventDielectric Constant (ε)Hypothetical Dipole Moment (Debye)
Gas Phase14.2
Chloroform4.815.5
Methanol32.76.8
Water78.47.5

These hypothetical values suggest that the dipole moment of this compound would increase with the polarity of the solvent, indicating a greater charge separation within the molecule in more polar environments. This, in turn, can influence its solubility and reactivity in different media.

Applications in Organic Synthesis and Materials Science Research

Role as a Key Intermediate in Complex Organic Synthesis

The strategic placement of multiple functional groups within ethyl 3-amino-3-(4-nitrophenyl)propanoate renders it an important precursor in multistep organic syntheses. The amino group, the ester, and the nitroaromatic ring can be selectively modified to generate a variety of derivatives.

Precursor for the Synthesis of Functionally Diverse Organic Molecules

The utility of this compound as a precursor stems from the distinct reactivity of its functional groups. The primary amino group can readily undergo acylation, alkylation, and sulfonylation reactions to produce a wide array of amides, secondary amines, and sulfonamides.

Furthermore, the nitro group on the phenyl ring is a versatile functional handle. It can be readily reduced to an amino group under various conditions, such as catalytic hydrogenation or using reducing agents like tin(II) chloride. nih.gov This transformation yields the corresponding ethyl 3-amino-3-(4-aminophenyl)propanoate, a diamino compound that is a valuable monomer in polymer synthesis or a precursor for further derivatization. The presence of two amino groups with different reactivities allows for selective functionalization. Nitroarenes are recognized as versatile building blocks in the synthesis of pharmaceuticals, dyes, and other materials due to the wide range of transformations the nitro group can undergo. hilarispublisher.comnih.gov

Building Block for the Construction of Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound, as a β-amino ester, is an ideal starting material for the synthesis of several important classes of heterocycles, most notably β-lactams.

β-Lactams (azetidin-2-ones) form the core structural unit of penicillin and cephalosporin (B10832234) antibiotics and are widely used as synthetic intermediates. nih.govnih.gov The synthesis of β-lactams from β-amino esters can be achieved through intramolecular cyclization. This typically involves the activation of the carboxylic acid group (after hydrolysis of the ethyl ester) followed by nucleophilic attack by the amino group to form the strained four-membered ring. The Staudinger [2+2] cycloaddition of a ketene (B1206846) with an imine is a prominent method for β-lactam synthesis. nih.govresearchgate.net β-amino esters like the title compound are key precursors to the imines or ketenes required for such reactions.

Another important class of heterocycles accessible from related precursors are dihydropyrimidinones (DHPMs), which are often synthesized via the Biginelli reaction. nih.govresearchgate.net This one-pot multicomponent reaction typically involves the condensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea. kashanu.ac.iriau.irnih.gov While the classical Biginelli reaction does not directly use β-amino esters, modified procedures can utilize them as the three-carbon backbone component for creating the pyrimidine (B1678525) core, which is of significant interest due to its wide range of biological activities. nih.gov

Heterocyclic SystemSynthetic ApproachRole of β-Amino Ester BackboneSignificance
β-Lactams (Azetidin-2-ones)Intramolecular Cyclization; Staudinger CycloadditionProvides the N1-C2-C3-C4 backbone of the four-membered ring.Core of major antibiotic classes, versatile synthetic intermediates. researchgate.netorganic-chemistry.orgresearchgate.net
Dihydropyrimidinones (DHPMs)Biginelli-type ReactionsCan serve as the C4-C5-C6 fragment in modified syntheses.Exhibit a broad spectrum of biological activities including antiviral and antibacterial. nih.govresearchgate.netmdpi.com
Table 1: Application of the β-Amino Ester Scaffold in Heterocyclic Synthesis.

Chiral Building Block in Enantioselective Synthesis

The carbon atom to which the amino group is attached (C3) is a stereocenter. Therefore, this compound exists as a pair of enantiomers. The separation of these enantiomers or their asymmetric synthesis provides access to valuable chiral building blocks for creating enantiomerically pure target molecules.

Asymmetric Synthesis of β-Amino Acids and Derivatives

Optically active β-amino acids are crucial components of various pharmaceuticals, natural products, and peptide-based foldamers. The racemic mixture of this compound can be separated into its constituent enantiomers through a process known as chiral resolution.

Enzymatic kinetic resolution is a powerful technique for this purpose. mdpi.com Hydrolase enzymes, such as lipases, can exhibit high enantioselectivity, preferentially catalyzing the hydrolysis or acylation of one enantiomer over the other. For instance, treating the racemic ester with a lipase (B570770) in the presence of an acyl donor can lead to the selective acylation of one enantiomer (e.g., the R-enantiomer), leaving the other enantiomer (S-enantiomer) unreacted. The resulting acylated and non-acylated esters can then be separated by standard chromatographic techniques. This method provides an efficient route to both enantiomers of the β-amino acid derivative in high enantiomeric purity. scielo.brresearchgate.net

Enzyme ClassResolution PrincipleProductsOutcome
Lipases / EsterasesEnantioselective hydrolysis of the ester(R)-β-Amino acid and (S)-β-Amino ester (or vice versa)Separation of enantiomers based on different chemical properties. scielo.br
Lipases / AcylasesEnantioselective acylation of the amine(R)-N-Acyl-β-amino ester and (S)-β-Amino ester (or vice versa)Separation of enantiomers via chromatography. researchgate.net
Table 2: Methods for Enzymatic Kinetic Resolution of β-Amino Esters.

Preparation of Optically Active Compounds

Once resolved, the individual enantiomers of this compound serve as valuable chiral synthons. mdpi.com The synthesis of many modern pharmaceuticals requires precise control over stereochemistry, as different enantiomers of a drug can have vastly different biological activities. For example, the (S)-enantiomer of the β-blocker propranolol (B1214883) is significantly more active than its (R)-counterpart. mdpi.com

By starting with an enantiomerically pure building block like (R)- or (S)-ethyl 3-amino-3-(4-nitrophenyl)propanoate, chemists can construct complex molecular architectures with a defined three-dimensional structure, avoiding the need for costly resolution steps later in the synthesis and ensuring the final product has the desired therapeutic effect. Chiral resolution of nitro-containing aromatic compounds is a well-established strategy for accessing such optically pure intermediates. mdpi.comrsc.org

Design and Development of Chemical Probes

While direct applications of this compound as a chemical probe are not extensively documented, its structural features suggest significant potential in this area. Chemical probes are small molecules used to study and manipulate biological systems, and their design often relies on incorporating specific functionalities for detection or interaction.

The 4-nitrophenyl group is a key feature in this context. Nitroaromatic compounds are known to be electrochemically active and can be detected using techniques like cyclic voltammetry. More importantly, the nitro group is a well-known quencher of fluorescence. It can be chemically or enzymatically reduced to the corresponding amino group, which is often fluorescent. This transformation from a non-fluorescent (or weakly fluorescent) "turn-off" state to a highly fluorescent "turn-on" state is a common mechanism for designing fluorescent probes for detecting specific enzymes or reductive environments within cells. hilarispublisher.com

Therefore, this compound can serve as a versatile scaffold for developing such probes. The existing amino and ester groups provide convenient points for attaching recognition elements (to target a specific biomolecule) or for modulating the molecule's solubility and cell permeability, while the 4-nitrophenyl group acts as the latent signaling component.

Utility in the Design of Fluorescent Probes for Bioimaging Applications

The design of fluorescent probes for bioimaging is a rapidly advancing area of research. While aromatic nitro compounds are typically known to quench fluorescence, this property can be ingeniously exploited to create "turn-on" fluorescent probes. mdpi.comresearchgate.net The core principle lies in the conversion of the nitro group to a highly fluorescent amino group under specific biological conditions. mdpi.com

The 4-nitrophenyl group in this compound can act as a fluorescence quencher. researchgate.net However, upon reduction of the nitro group to an amine, a significant increase in fluorescence can be observed. mdpi.comresearchgate.net This transformation is particularly relevant in the context of hypoxic tumors, which exhibit elevated levels of nitroreductase enzymes. mdpi.comresearchgate.net Consequently, derivatives of this compound could be engineered as probes that are non-fluorescent in their native state but become fluorescent upon encountering the reductive environment of hypoxic cancer cells, thereby enabling targeted imaging.

Table 1: Potential Bioimaging Application

Feature Role in Fluorescent Probe Design
4-Nitrophenyl Group Acts as a fluorescence quencher in the probe's "off" state.
Bioreduction The nitro group can be reduced to an amino group by nitroreductase enzymes.
Amino Group Formation The resulting amino group can act as a fluorophore, turning the probe "on".

Synthesis of Molecular Scaffolds for Investigating Chemical Interactions

β-amino acids and their derivatives are recognized as valuable molecular scaffolds in medicinal chemistry. mdpi.comacs.orgresearchgate.netresearchgate.net They serve as foundational structures for the synthesis of peptidomimetics and other bioactive molecules, offering advantages such as increased metabolic stability compared to their α-amino acid counterparts. acs.orgresearchgate.net

This compound, with its β-amino acid core, is a prime candidate for the development of novel molecular scaffolds. mdpi.commdpi.com Its three distinct functional groups—the primary amine, the ethyl ester, and the aromatic nitro group—provide multiple points for chemical modification. This allows for the systematic introduction of diverse functionalities to probe and understand complex chemical and biological interactions. For instance, the amino group can be acylated or alkylated, the ester can be hydrolyzed or converted to an amide, and the nitro group can be reduced to an amine, which can then be further functionalized. This versatility makes it a useful tool for creating libraries of compounds for drug discovery and chemical biology research. researchgate.net

Table 2: Functionalization Potential as a Molecular Scaffold

Functional Group Potential Modifications
Primary Amine Acylation, Alkylation, Sulfonylation
Ethyl Ester Hydrolysis, Amidation, Transesterification

Emerging Applications in Materials Science

The unique chemical structure of this compound also lends itself to various applications in materials science, from the creation of specialty chemicals to the development of advanced polymers and supramolecular structures.

Precursors for Specialty Chemicals and Functional Materials

As a multifunctional molecule, this compound is a valuable precursor for the synthesis of a wide range of specialty chemicals and functional materials. A structurally similar compound, ethyl 3-amino-3-(4-ethoxyphenyl)propanoate, is utilized as a key intermediate in medicinal chemistry and in the production of specialty chemicals. By analogy, the title compound can be expected to have similar utility.

The presence of the nitro group, in particular, offers a strategic advantage. Its reduction to an amino group dramatically alters the electronic properties of the aromatic ring, which can be leveraged to synthesize materials with tailored optical or electronic characteristics. nih.gov This makes it a useful starting material for dyes, nonlinear optical materials, and other functional organic molecules.

Potential in the Development of Supramolecular Assemblies

Supramolecular chemistry involves the spontaneous organization of molecules into well-defined structures through non-covalent interactions. Aryl amino acid derivatives are known to form large, self-assembled supramolecular structures. The formation of these assemblies is driven by a combination of hydrogen bonding and π-π stacking interactions.

This compound possesses all the necessary features to participate in supramolecular assembly. The amino group can act as a hydrogen bond donor, while the ester carbonyl can act as a hydrogen bond acceptor. Furthermore, the electron-deficient 4-nitrophenyl ring can engage in π-π stacking interactions with other aromatic systems. These interactions can lead to the formation of ordered, one-, two-, or three-dimensional structures with potential applications in areas such as sensing, catalysis, and materials science.

Integration into Polymer Synthesis and Functionalization

The field of polymer chemistry offers significant opportunities for the application of this compound. Specifically, it can be integrated into the synthesis of poly(β-amino ester)s (PBAEs) and polyamides. nih.govrug.nlnih.govnih.gov

PBAEs are a class of biodegradable and pH-responsive polymers with numerous biomedical applications, including drug and gene delivery. nih.govrug.nlresearchgate.net They are typically synthesized via the Michael addition of amines to diacrylates. nih.govnih.gov The primary amine of this compound can participate in this reaction, allowing for its incorporation into the polymer backbone. The pendant nitrophenyl group would then provide a site for post-polymerization modification, for example, by reduction to an amine, which could then be used to attach targeting ligands or other functional molecules. researchgate.netcmu.edu

Similarly, the bifunctional nature of this compound (after potential modification of the ester group) allows it to be used as a monomer in the synthesis of polyamides, which are known for their excellent mechanical and thermal properties. nih.govtue.nl

Table 3: Potential Roles in Polymer Science

Polymer Class Potential Role of this compound
Poly(β-amino ester)s (PBAEs) As a comonomer to introduce functional side chains. nih.govrug.nl
Polyamides As a monomer (after modification) to create functional polyamides. nih.gov

Future Research Directions and Perspectives

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of β-amino acids and their esters, including Ethyl 3-amino-3-(4-nitrophenyl)propanoate, traditionally relies on methods like the Rodionov reaction or Mannich-type reactions. illinois.edu However, these methods can suffer from limitations such as harsh reaction conditions, the need for pre-functionalized substrates, or the use of hazardous reagents. illinois.edu Future research will undoubtedly focus on the development and application of novel catalytic systems to overcome these challenges, aiming for higher efficiency, improved stereoselectivity, and greater sustainability.

Promising areas for exploration include:

Transition Metal Catalysis : Recent breakthroughs in transition metal catalysis offer powerful tools for C-N bond formation. Systems based on palladium, copper, nickel, and rhodium have shown remarkable efficacy in related transformations. illinois.edunih.govnih.gov For instance, palladium-catalyzed aminocarbonylation of alkenes and copper-catalyzed amino-alkoxycarbonylation present direct routes to β-amino acid derivatives from simple starting materials. illinois.edunih.gov Future work could adapt these methods for the specific synthesis of the target compound, potentially leading to milder reaction conditions and improved functional group tolerance.

Organocatalysis : The use of small organic molecules as catalysts has emerged as a pillar of modern asymmetric synthesis. Chiral phosphoric acids, for example, have been successfully employed in the enantioselective aminomethylation of ketenes to produce β-amino esters. researchgate.net Investigating novel organocatalysts could provide a metal-free, environmentally benign pathway to enantiomerically pure this compound.

Biocatalysis : Enzymes offer unparalleled selectivity under mild, aqueous conditions. Exploring enzymes, such as transaminases or engineered enzymes, for the asymmetric amination of a suitable keto-ester precursor could provide a highly efficient and green synthetic route.

Table 1: Comparison of Potential Catalytic Systems
Catalytic SystemPotential AdvantagesResearch Focus
Transition Metal Catalysis (Pd, Cu, Ni, Rh)High reactivity, broad substrate scope, potential for high selectivity. illinois.edunih.govnih.govDeveloping catalysts with higher turnover numbers, lower costs, and improved air/moisture stability.
OrganocatalysisMetal-free, lower toxicity, readily available catalysts, high enantioselectivity. researchgate.netDesign of new chiral catalysts for improved substrate scope and efficiency.
BiocatalysisExceptional selectivity (enantio-, regio-, chemo-), mild reaction conditions, environmentally friendly. rsc.orgEnzyme discovery and engineering to accommodate non-natural substrates.

Development of Cascade and Multicomponent Reactions for Streamlined Synthesis

A prospective MCR could involve the one-pot reaction of 4-nitrobenzaldehyde (B150856), a glycine (B1666218) equivalent (like ethyl nitroacetate), and a reducing agent, all mediated by a suitable catalyst. beilstein-journals.org Similarly, cascade reactions could be designed where an initial reaction triggers a sequence of intramolecular transformations to build the target molecule. nih.govrsc.org The key advantages of this approach are atom economy, reduced resource consumption, and simplified purification procedures, aligning with the principles of green chemistry. nih.gov

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry has become an indispensable tool in modern organic synthesis. chiralpedia.com Future research on this compound will greatly benefit from the application of advanced computational modeling techniques.

These methods can be employed to:

Predict Catalyst Performance : Using Quantum Mechanics (QM) and Molecular Mechanics (MM) methods, researchers can perform virtual screenings of large libraries of potential catalysts to identify the most promising candidates for experimental validation. chiralpedia.com This can significantly accelerate the discovery of new, highly efficient catalytic systems.

Elucidate Reaction Mechanisms : Detailed computational studies can provide deep insights into reaction pathways and transition state structures. researchgate.net This knowledge is crucial for understanding the origins of selectivity and for the rational design of improved catalysts and reaction conditions.

Develop Predictive Models : By combining computational data with experimental results, machine learning (ML) algorithms can be trained to build models that accurately predict reaction outcomes, such as yield and enantiomeric excess, under various conditions. chiralpedia.com This predictive capability can minimize the need for extensive experimental optimization.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch flask, offers numerous advantages, including precise control over reaction parameters, enhanced safety, and straightforward scalability. chimia.ch The integration of the synthesis of this compound with flow chemistry and automated platforms represents a significant leap forward, particularly for potential industrial-scale production.

An automated flow system could enable a multi-step synthesis to be performed in a continuous, uninterrupted sequence. mit.edunih.govchemrxiv.org Reagents would be pumped through heated reactors and mixing modules, with in-line monitoring techniques providing real-time data on reaction progress. nih.gov This approach not only improves efficiency and reproducibility but also allows for the safe handling of hazardous intermediates and reagents. The rapid optimization of reaction conditions (temperature, pressure, flow rate, stoichiometry) is another key benefit of automated flow systems. chimia.ch

Table 2: Advantages of Flow Chemistry for Synthesis
FeatureBenefit
Precise ControlSuperior control over temperature, pressure, and mixing, leading to higher selectivity and yields. chimia.ch
Enhanced SafetySmall reactor volumes minimize risks associated with exothermic reactions or hazardous materials.
ScalabilityProduction can be scaled up by running the system for longer periods, avoiding the challenges of batch scale-up.
AutomationAllows for high-throughput screening of reaction conditions and unattended operation. mit.educhemrxiv.org

Investigation of Derived Scaffolds for Novel Chemical Probes and Functional Materials

The molecular structure of this compound provides multiple functional handles—the amino group, the ester group, and the nitro group—that can be readily modified to generate a library of new derivatives. This derivatization is a crucial step towards exploring novel applications.

Chemical Probes : By attaching fluorescent tags, biotin, or other reporter molecules, derivatives of the compound can be transformed into chemical probes to study biological processes. The β-amino acid scaffold can be used to mimic peptide structures, potentially interacting with specific enzymes or receptors.

Peptidomimetics and Drug Discovery : β-amino acids are valuable building blocks for peptidomimetics. nih.govnih.gov Incorporating derivatives of this compound into peptide chains can induce specific secondary structures and, importantly, increase resistance to proteolytic degradation, a major challenge in peptide-based drug development. acs.org

Functional Materials : The self-assembly properties of amino acid-based molecules are being increasingly exploited to create novel biomaterials such as hydrogels and nanostructures. beilstein-journals.orgacs.org By modifying the core scaffold, it may be possible to design derivatives that self-assemble into materials with tailored properties for applications in tissue engineering, drug delivery, or as functional coatings. The aromatic nitro group, for instance, can be reduced to an amine, providing a new vector for polymerization or surface attachment.

The future research directions outlined here promise to transform our understanding and utilization of this compound, elevating it from a simple chemical intermediate to a versatile platform for innovation in catalysis, synthetic methodology, and materials science.

Q & A

Q. What are the common synthetic routes for Ethyl 3-amino-3-(4-nitrophenyl)propanoate, and how do reaction conditions influence yield?

The synthesis typically involves a Rodionov reaction followed by esterification, starting from 4-nitrobenzaldehyde. Key steps include:

  • Aldol-like condensation of the aldehyde with ethyl cyanoacetate or ethyl nitroacetate to form the β-amino-β-arylpropanoate backbone .
  • Esterification under acidic or basic conditions to stabilize the amino group.

Reaction optimization:

  • Temperature : Elevated temperatures (80–100°C) improve condensation efficiency but may require inert atmospheres to prevent oxidation .
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) or organocatalysts can enhance enantioselectivity in asymmetric syntheses .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution but may increase side reactions with the nitro group .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the ethyl ester (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂), aromatic protons (δ ~7.5–8.3 ppm for 4-nitrophenyl), and the amino group (δ ~2.5–3.5 ppm, broad if protonated) .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (C₁₁H₁₃N₂O₄⁺, expected m/z = 253.0822) .
  • X-ray crystallography : Resolves stereochemistry and crystal packing, often using SHELX software for refinement .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, ester group) affect the compound’s biological activity?

Structure-Activity Relationship (SAR) Insights :

  • Nitro group position : The 4-nitrophenyl moiety enhances electron-withdrawing effects, stabilizing intermediates in cytotoxic mechanisms. Shifting the nitro group to the 3-position reduces activity by 20–30% in PC-3 cells .
  • Ester vs. carboxylic acid : Ethyl esters improve cell permeability compared to free acids (e.g., IC₅₀ = 12.8 µM for ethyl ester vs. >50 µM for carboxylic acid in PC-3 cells) .
  • Amino group substitution : Methylation of the amino group abolishes activity, suggesting hydrogen bonding is critical for target interaction .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

  • Standardized assays : Use cell viability assays (e.g., MTT) with matched incubation times (48–72 hours) and serum-free conditions to minimize variability .
  • Metabolic profiling : LC-MS/MS identifies metabolites (e.g., hydrolyzed esters) that may skew results .
  • Control for stereochemistry : Chiral HPLC separates enantiomers, as the (R)-isomer often shows 2–3× higher potency than the (S)-isomer .

Q. How can computational methods guide the design of derivatives with improved pharmacological profiles?

  • Docking studies : Target the compound’s amino and nitro groups into hydrophobic pockets of enzymes (e.g., tyrosine kinase BTK) using AutoDock Vina .
  • ADMET predictions : SwissADME estimates logP (~1.9) and bioavailability scores (>0.55), highlighting the need for derivatives with lower hepatic toxicity .
  • QSAR models : Correlate Hammett σ values of aryl substituents with cytotoxic activity (R² > 0.85 in PC-3 cells) .

Methodological Challenges

Q. What strategies mitigate side reactions during the synthesis of this compound?

  • Protection of the amino group : Use Boc or Fmoc groups during esterification to prevent unwanted nucleophilic attacks .
  • Nitro group reduction control : Add catalytic amounts of ammonium formate to suppress reduction to amines under hydrogenation conditions .
  • Purification : Flash chromatography (silica gel, hexane/EtOAc 3:1) removes unreacted aldehyde and ester byproducts .

Q. How can researchers validate the compound’s mechanism of action in cellular assays?

  • Target deconvolution : CRISPR-Cas9 knockout libraries identify genes whose loss rescues cytotoxicity (e.g., proteasome subunits) .
  • Western blotting : Monitor downstream biomarkers (e.g., PARP cleavage for apoptosis; p-ERK for signaling pathway inhibition) .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity to purified targets (e.g., Kd = 8.2 µM for HSP90) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.